molecular formula C8H7BrN2O2S B2487824 Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate CAS No. 80353-98-6

Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate

Cat. No.: B2487824
CAS No.: 80353-98-6
M. Wt: 275.12
InChI Key: AMWIMQLEHJSRIR-UHFFFAOYSA-N
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Description

Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate is a heterocyclic compound with a molecular formula of C8H7BrN2O2S. This compound is known for its unique structure, which includes an imidazo[2,1-b][1,3]thiazole ring system. It is used in various scientific research applications due to its potential biological activities and chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with ethyl bromoacetate under basic conditions to form the imidazo[2,1-b][1,3]thiazole ring system. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an imidazo[2,1-b][1,3]thiazole derivative with an amino group in place of the bromine atom .

Scientific Research Applications

Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate can be compared with other similar compounds, such as:

  • 2-bromoimidazo[2,1-b]thiazole-6-carboxylic acid
  • Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate
  • Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

These compounds share similar structural features but differ in their substituents and functional groups, which can lead to differences in their chemical reactivity and biological activities .

Properties

IUPAC Name

ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2S/c1-2-13-7(12)5-3-11-4-6(9)14-8(11)10-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWIMQLEHJSRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(SC2=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80353-98-6
Record name ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate
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